![molecular formula C12H15NO B13216713 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopentane ring is fused to an indole moiety, creating a spiro linkage. This structural feature imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable indole derivative with a cyclopentane precursor under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the spiro linkage. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-ol |
InChI |
InChI=1S/C12H15NO/c14-9-3-4-11-10(7-9)12(8-13-11)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6,8H2 |
InChI Key |
ADABLTIASJDCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



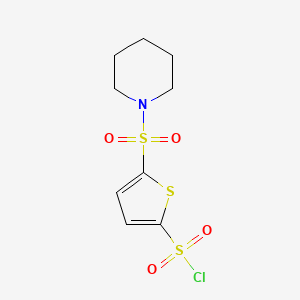

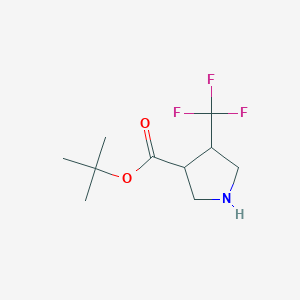
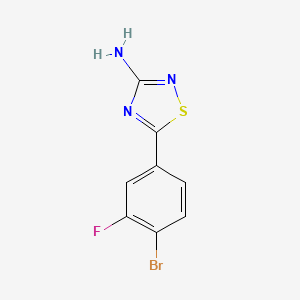
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
![1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)
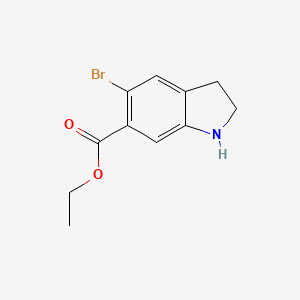
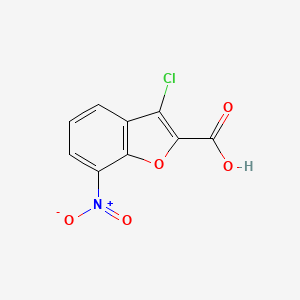

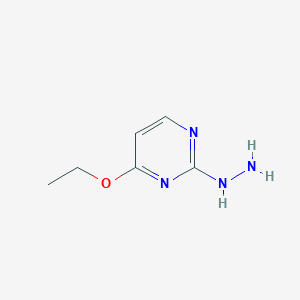
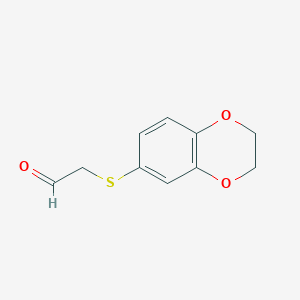
![1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13216716.png)

